Ethyl allyl disulfide

Descripción general

Descripción

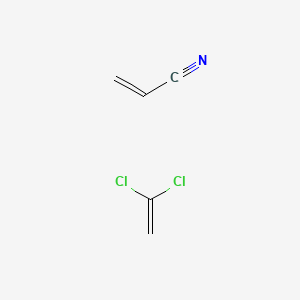

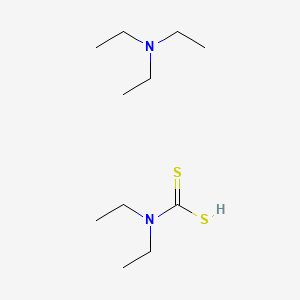

Ethyl allyl disulfide (EADS) is an organosulfur compound with the molecular formula C6H10S2. It is a colorless liquid that has a strong garlic-like odor. It is found naturally in garlic, onions, and other Allium species, and is also produced synthetically for use in various applications. EADS has a wide range of uses in both industrial and scientific contexts, from food flavoring to biomedical research. In

Aplicaciones Científicas De Investigación

-

Allyl–Allyl Cross-Coupling in Natural Product Synthesis

- Application : The allyl–allyl cross-coupling reaction is a practical synthetic route for the direct construction of 1,5-dienes, which are abundant in terpenes, and are significant building blocks in chemical synthesis .

- Method : The transition metal-catalyzed cross-coupling has the power to generate synthetically important 1,5-dienes from an allylic nucleophile and allylic electrophile. Catalysts derived from different metals, including Pd, Ni, Cu, Ir etc. are extensively studied and show excellent regio- and enantioselective control .

- Results : This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products .

-

Synthesis of Degradable Polyolefins Bearing Disulfide Units

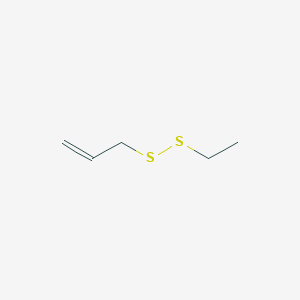

- Application : A novel strategy for incorporating cleavable disulfide units into the backbone of polyolefins using commercially available diallyl disulfide (DADS) as a comonomer via metathesis copolymerization .

- Method : The copolymerization of diallyl disulfide with cyclooctene occurred using the second-generation Grubbs catalyst under mild conditions .

- Results : The synthesis of copolymers with adjustable disulfide content ranging from 0.7 to 8.5 mol%, and the molecular weight of the obtained copolymers ranged from 5.8 kg·mol−1 to 42.8 kg·mol−1 .

- Pharmaceutical Applications

- Application : Ethyl allyl disulfide and other sulfur compounds derived from Allium species (like garlic) have been shown to induce a range of physiological and biochemical changes in mammalian systems .

- Method : These compounds are typically isolated from crude allium-derived plant extracts and then studied for their effects on various biological systems .

- Results : While specific results can vary depending on the system being studied, these compounds generally have a significant impact on physiological and biochemical processes .

-

Food Industry

- Application : Ethyl allyl disulfide is a flavor compound found in garlic and onions. It contributes to the unique taste and aroma of these foods .

- Method : Ethyl allyl disulfide is typically extracted from these foods using various methods, including steam distillation and solvent extraction .

- Results : The extracted Ethyl allyl disulfide is then used as a flavoring agent in a variety of food products .

Propiedades

IUPAC Name |

3-(ethyldisulfanyl)prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10S2/c1-3-5-7-6-4-2/h3H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLRNCWMAKPXJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSSCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70335497 | |

| Record name | Ethyl allyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl allyl disulfide | |

CAS RN |

72437-63-9 | |

| Record name | Ethyl allyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B1594900.png)

![methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate](/img/structure/B1594902.png)